
2-propyl-N-3-pyridinylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propyl-N-3-pyridinylpentanamide, also known as CPP-115, is a chemical compound that belongs to the class of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
作用机制
2-propyl-N-3-pyridinylpentanamide works by inhibiting GABA aminotransferase, an enzyme that is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This mechanism of action makes this compound a potential treatment for various neurological disorders that are characterized by an imbalance between inhibitory and excitatory neurotransmission.
Biochemical and Physiological Effects
Studies have shown that this compound can increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This has been shown to have a number of biochemical and physiological effects, including anxiolytic effects, anticonvulsant effects, and anti-addictive effects. This compound has also been shown to have neuroprotective effects, protecting against neuronal damage caused by seizures and other neurological insults.
实验室实验的优点和局限性
One of the main advantages of 2-propyl-N-3-pyridinylpentanamide for use in scientific research is its high potency and selectivity for GABA aminotransferase. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
未来方向
There are a number of potential future directions for research on 2-propyl-N-3-pyridinylpentanamide. One area of interest is the potential use of this compound in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Another area of interest is the potential use of this compound in the treatment of anxiety disorders, which are characterized by an imbalance between inhibitory and excitatory neurotransmission. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative disorders.
合成方法
The synthesis of 2-propyl-N-3-pyridinylpentanamide involves the reaction of 3-pyridinecarboxylic acid with 2-propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 5-bromo-1-pentanoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
2-propyl-N-3-pyridinylpentanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that this compound can increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This makes it a potential treatment for epilepsy, addiction, and anxiety, all of which are characterized by an imbalance between inhibitory and excitatory neurotransmission.
属性
IUPAC Name |
2-propyl-N-pyridin-3-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-6-11(7-4-2)13(16)15-12-8-5-9-14-10-12/h5,8-11H,3-4,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBHJHDRRLZLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

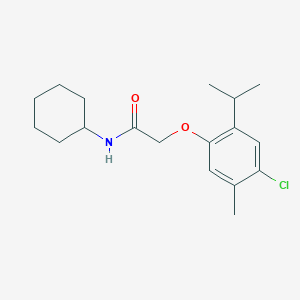
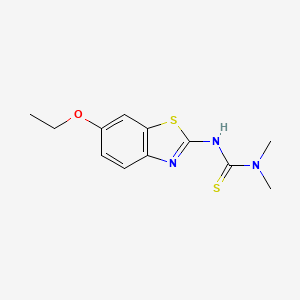
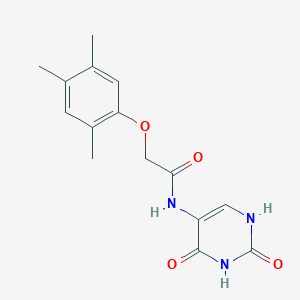
![4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)
![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)
![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)
![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)
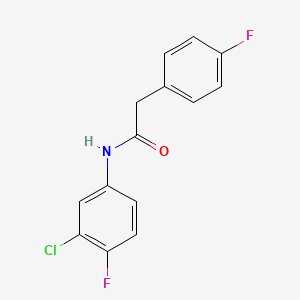
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)
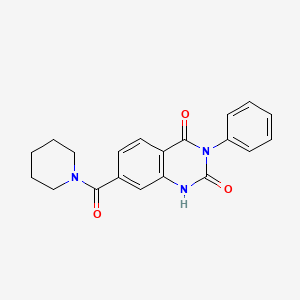
![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)